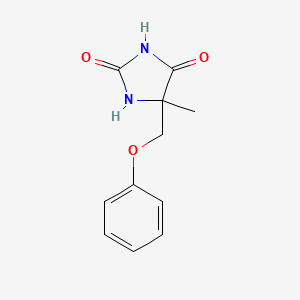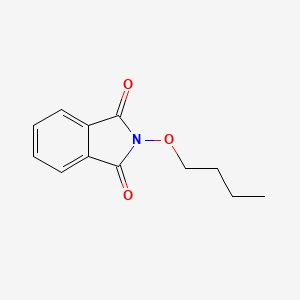![molecular formula C16H12Cl2N4OS B12006500 5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)
5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(2,4-dichlorophényl)-4-{[(E,2E)-3-(2-furyl)-2-méthyl-2-propénylidène]amino}-4H-1,2,4-triazol-3-yl hydrosulfure est un composé organique complexe qui appartient à la classe des dérivés du triazole. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(2,4-dichlorophényl)-4-{[(E,2E)-3-(2-furyl)-2-méthyl-2-propénylidène]amino}-4H-1,2,4-triazol-3-yl hydrosulfure implique généralement plusieurs étapes :
Formation du cycle triazole : Cette étape peut être réalisée par la cyclisation de précurseurs appropriés dans des conditions acides ou basiques.
Introduction du groupe dichlorophényle : Cette étape implique souvent l’utilisation de composés aromatiques chlorés et de réactifs de couplage adaptés.
Fixation des groupes furyle et propénylidène : Ces groupes peuvent être introduits par des réactions de condensation utilisant des aldéhydes ou des cétones.
Formation du groupe hydrosulfure : Cette étape peut impliquer l’utilisation d’agents sulfurants dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse mentionnées ci-dessus afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu, de plates-formes de synthèse automatisées et de techniques de purification rigoureuses.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle triazole ou du groupe furyle, ce qui peut conduire à la formation de dérivés dihydro.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Nucléophiles : Amines, thiols, alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes, tandis que les réactions de substitution pourraient introduire de nouveaux groupes fonctionnels sur le cycle aromatique.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, les dérivés du triazole sont souvent étudiés pour leur potentiel en tant qu’inhibiteurs d’enzymes, agents antimicrobiens et composés anticancéreux. Ce composé peut présenter des activités similaires, ce qui en fait un sujet d’intérêt dans la découverte de médicaments.
Médecine
En médecine, les composés contenant des cycles triazole sont connus pour leur potentiel thérapeutique. Ce composé pourrait être étudié pour son efficacité dans le traitement de diverses maladies, notamment les infections et les cancers.
Industrie
Sur le plan industriel, ce composé pourrait trouver des applications dans le développement de nouveaux matériaux, tels que des polymères et des revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme D'action
Le mécanisme d’action du 5-(2,4-dichlorophényl)-4-{[(E,2E)-3-(2-furyl)-2-méthyl-2-propénylidène]amino}-4H-1,2,4-triazol-3-yl hydrosulfure dépendrait de sa cible biologique spécifique. En général, les dérivés du triazole peuvent interagir avec les enzymes ou les récepteurs, inhibant leur activité et conduisant à des effets thérapeutiques. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,4-Triazole : Un composé triazole de base avec divers dérivés.
Fluconazole : Un agent antifongique triazole.
Voriconazole : Un autre agent antifongique triazole à large spectre d’activité.
Unicité
Ce qui distingue le 5-(2,4-dichlorophényl)-4-{[(E,2E)-3-(2-furyl)-2-méthyl-2-propénylidène]amino}-4H-1,2,4-triazol-3-yl hydrosulfure, c’est sa combinaison unique de groupes fonctionnels, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport aux autres dérivés du triazole.
Propriétés
Formule moléculaire |
C16H12Cl2N4OS |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-10(7-12-3-2-6-23-12)9-19-22-15(20-21-16(22)24)13-5-4-11(17)8-14(13)18/h2-9H,1H3,(H,21,24)/b10-7+,19-9+ |
Clé InChI |
HXEUGDRRCDQWDP-CNBQOGPHSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)

![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)

![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)


![4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
